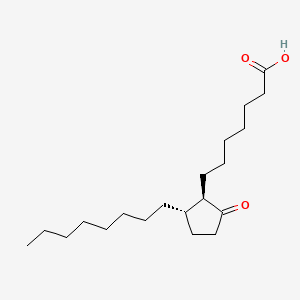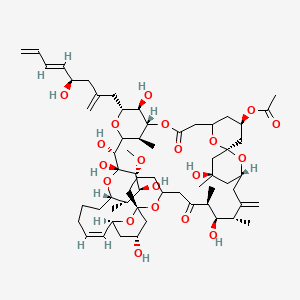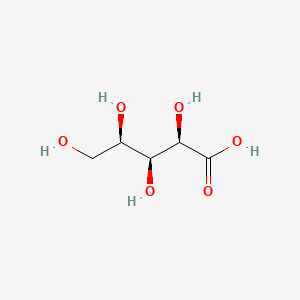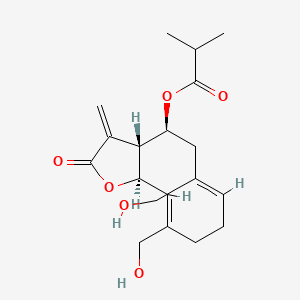
Alatolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxygermaeranolide isobutyrate is a natural product found in Melampodium cinereum var. hirtellum and Melampodium cinereum with data available.
Aplicaciones Científicas De Investigación
Molecular Conformation and Structural Analysis
- Alatolide, a germacrane sesquiterpenoid lactone, has been studied through X-ray diffraction to determine its molecular conformation. The compound's conformation was found similar to that of costunolide, revealing specific torsion angles and an intramolecular hydrogen bond. This study provides insights into the structural properties of alatolide, crucial for understanding its biochemical interactions (Cox & Sim, 1977).
Anticancer and Anti-inflammatory Activity
Alantolactone (ALA), chemically related to alatolide, shows potent anti-inflammatory activity. A study demonstrated its efficacy in ameliorating the symptoms of dextran sulfate sodium-induced colitis in mice. ALA's effect involves suppressing the NF-κB signaling pathway and activating the human/mouse pregnane X receptor (PXR), a key gene in inflammatory bowel disease pathogenesis. This indicates its potential therapeutic application in inflammatory and autoimmune disorders (Ren et al., 2019).
Furthermore, sesquiterpene lactones, including alatolide, have been studied for their cytostatic and pharmacological activity. Alatolide demonstrated high cytostatic activity against various types of transplantable tumors, indicating its potential as an anticancer agent (Hładoń & Chodera, 1975).
Mechanism of Action in Cancer Therapy
- The mode of action of alatolide in cancer therapy has been investigated. It was found to induce changes in HeLa cells, leading to the inhibition of protein and RNA synthesis, which resulted in cell death. These findings contribute to the understanding of alatolide's mechanism of action in cancer treatment (Hładoń, Bobkiewicz, & Drożdż, 1977).
Anti-Neuroinflammatory Properties
- Alantolactone has been studied for its anti-neuroinflammatory effects. A study demonstrated that it could alleviate cerebral ischemia-reperfusion injury, reduce neurological deficits, and attenuate apoptosis and necrosis of neurons. This suggests its potential use in treating central nervous system injuries (Tan, Li, Wang, & Tan, 2019).
Potential for Photodynamic Therapy
- A study explored the use of alatolide-related compounds for photodynamic therapy, a treatment modality for cancer. The research focused on enhancing the efficacy of these compounds in delivering the photosensitizer to the target cancer cells (Tan et al., 2015).
Propiedades
Número CAS |
41929-10-6 |
|---|---|
Nombre del producto |
Alatolide |
Fórmula molecular |
C19H26O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(3aR,4S,6Z,10Z,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,8,11,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b13-5-,14-8-/t15-,16+,17+/m0/s1 |
Clave InChI |
IAKJNLGPQQXWAV-OWBFIBRNSA-N |
SMILES isomérico |
CC(C)C(=O)O[C@@H]1C/C(=C\CC/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)/CO |
SMILES |
CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO |
SMILES canónico |
CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO |
Sinónimos |
alatolide trihydroxygermaeranolide isobutyrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



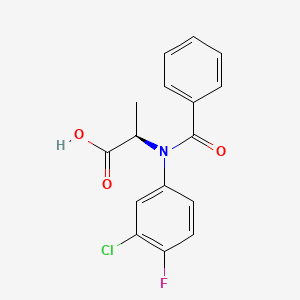

![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)



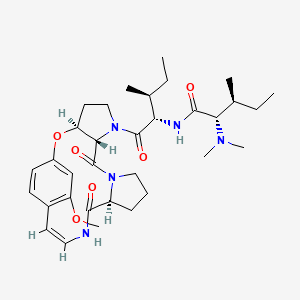
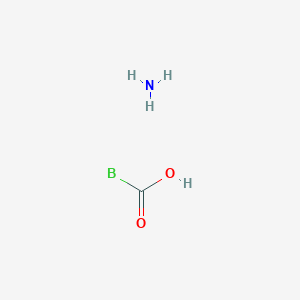

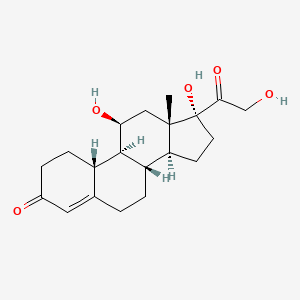
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
